Methanesulfonamide, N-[5-(aminomethyl)-2-fluorophenyl]-
Description
Methanesulfonamide, N-[5-(aminomethyl)-2-fluorophenyl]- is a sulfonamide derivative characterized by a fluorophenyl core substituted with an aminomethyl group at the 5-position and a methanesulfonamide moiety at the adjacent position.
Properties
IUPAC Name |
N-[5-(aminomethyl)-2-fluorophenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2S/c1-14(12,13)11-8-4-6(5-10)2-3-7(8)9/h2-4,11H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYLAZDTSVZQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218574 | |
| Record name | N-[5-(Aminomethyl)-2-fluorophenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943894-81-3 | |
| Record name | N-[5-(Aminomethyl)-2-fluorophenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943894-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(Aminomethyl)-2-fluorophenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[5-(aminomethyl)-2-fluorophenyl]- typically involves the reaction of 5-(aminomethyl)-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[5-(aminomethyl)-2-fluorophenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methanesulfonamide, N-[5-(aminomethyl)-2-fluorophenyl]- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in the development of drugs targeting specific molecular pathways.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[5-(aminomethyl)-2-fluorophenyl]- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The fluorinated phenyl ring enhances its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
N-(5-Chloro-2-fluorophenyl)methanesulfonamide ()
- Structure: Chlorine replaces the aminomethyl group at the 5-position.
- Impact: The chloro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the aminomethyl substituent. This may decrease solubility and alter binding affinity in biological systems.
- Applications : Used as a pharmaceutical intermediate, suggesting roles in synthesizing bioactive molecules .
Dabrafenib ()
- Structure : Contains a 2-fluorophenyl group linked to a thiazole ring and a sulfonamide moiety.
- Key Differences : The thiazole and pyrimidine extensions enhance BRAF kinase inhibition (IC50 = 0.7 nM for BRAF V600E).
- Relevance : Highlights the importance of extended aromatic systems for targeting kinase domains, a feature absent in the target compound .
Heterocyclic Derivatives
N-[5-(Aminomethyl)pyridin-2-yl]methanesulfonamide ()
- Structure : Pyridine ring replaces the benzene ring.
- This may affect interactions with enzymes or receptors compared to phenyl-based analogs .
N-{4-[5-(2-Chloro-6-fluorophenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide ()
- Structure : Incorporates a dihydropyrazole ring and ethylsulfonyl group.
- Molecular weight (459.94 g/mol) is higher than the target compound, suggesting differences in pharmacokinetics .
Physicochemical and Pharmacokinetic Properties
Notes:
- The aminomethyl group in the target compound enhances solubility compared to chloro derivatives due to increased polarity.
- Fluorine at the 2-position improves metabolic stability by resisting oxidative degradation .
Kinase Inhibition Potential
- However, the absence of a thiazole or pyrimidine ring may limit its potency against BRAF mutants .
- Aminomethyl Functionality: This group could facilitate interactions with polar residues in enzyme active sites, as seen in lysyl oxidase inhibitors () .
Biological Activity
Methanesulfonamide, N-[5-(aminomethyl)-2-fluorophenyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of Methanesulfonamide, N-[5-(aminomethyl)-2-fluorophenyl]- primarily stems from its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound's fluorinated phenyl ring enhances its binding affinity and specificity, allowing it to inhibit enzyme activity effectively. The inhibition occurs through binding to the active or allosteric sites of enzymes, thus modulating their function.
Biological Activities
- Enzyme Inhibition : Methanesulfonamide has been studied for its ability to inhibit various enzymes. For instance, it has shown potential as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. In vitro studies indicated that certain derivatives of this compound can be significantly more potent than established drugs like lovastatin .
- Anticancer Properties : Recent research has highlighted the potential anticancer activity of Methanesulfonamide derivatives. These compounds have been shown to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects that could be harnessed for therapeutic purposes .
- Neuropsychiatric Applications : The compound has also been explored as a modulator for metabotropic glutamate receptors (mGluR2), which are implicated in various neuropsychiatric disorders. Studies indicate that compounds targeting these receptors can influence glutamatergic signaling pathways, potentially offering new avenues for treating conditions like schizophrenia .
Research Findings and Case Studies
Several studies have investigated the biological activities of Methanesulfonamide and its derivatives:
- Inhibition of HMG-CoA Reductase : A study demonstrated that a specific derivative of Methanesulfonamide exhibited an IC50 value of 1.12 nM against HMG-CoA reductase in rat hepatocytes, making it approximately 100 times more potent than pravastatin .
- Anticancer Activity : Research on piperidine derivatives indicated that certain modifications could enhance the anticancer properties of Methanesulfonamide derivatives. For example, compounds synthesized through specific cycloaddition reactions showed improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments .
- Neuropharmacological Effects : In vivo studies using positron emission tomography (PET) have shown that compounds related to Methanesulfonamide can effectively modulate receptor activity in the brain, providing insights into their potential use in treating neuropsychiatric disorders .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
